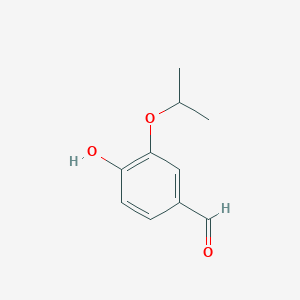

4-Hydroxy-3-isopropoxybenzaldehyde

Description

Contextualization within the Benzene (B151609) Ring and Aldehyde Functional Group Chemistry

The foundation of 4-Hydroxy-3-isopropoxybenzaldehyde is the benzene ring, a cyclic hydrocarbon with delocalized pi electrons that give it unique stability and reactivity. youtube.com Aromatic compounds like benzene undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. The existing substituents on the ring dictate the position of further substitutions. quora.com

The aldehyde functional group (-CHO) is characterized by a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and a side chain. Aldehydes are known for their reactivity, participating in a variety of reactions including oxidation to carboxylic acids and reduction to alcohols.

Significance of Hydroxy and Isopropoxy Substituents in Aromatic Compound Research

The hydroxy (-OH) and isopropoxy (-OCH(CH3)2) groups significantly influence the chemical behavior of the benzene ring. The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. quora.com This means it increases the reactivity of the ring and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. This is due to the oxygen's lone pairs of electrons, which can be donated to the ring through resonance, increasing electron density at these positions. quora.com The hydroxyl group's ability to form hydrogen bonds also impacts the molecule's physical properties, such as boiling point and solubility. algoreducation.com

The isopropoxy group, an alkoxy group, is also an activating, ortho-, para-directing group. Similar to the hydroxyl group, the oxygen atom's lone pairs can participate in resonance, donating electron density to the benzene ring. The bulky nature of the isopropyl group can also introduce steric hindrance, influencing the regioselectivity of reactions.

Historical Development and Contemporary Research Trajectories for Alkoxybenzaldehydes

The study of alkoxybenzaldehydes is closely linked to the broader history of benzaldehyde (B42025) research. Benzaldehyde itself is a key compound used in the synthesis of various derivatives, including those for the aroma, pharmaceutical, and dye industries. databridgemarketresearch.com Research into substituted benzaldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), has been extensive due to their sensory properties and biological activities. researchgate.netsigmaaldrich.com

Contemporary research on alkoxybenzaldehydes is driven by the quest for new bioactive molecules. The modification of the alkoxy group allows for the fine-tuning of a compound's properties, such as its lipophilicity and metabolic stability. This is a crucial aspect of drug discovery, where small structural changes can lead to significant differences in pharmacological activity. nih.gov The synthesis of various alkoxybenzaldehyde derivatives continues to be an active area of research, with a focus on developing efficient and selective synthetic methods. prepchem.comchemicalbook.com

Current Research Gaps and Future Perspectives in this compound Studies

While its analogs have been more extensively studied, research specifically on this compound is less mature. A significant gap exists in the comprehensive evaluation of its biological activities. Although its structural similarity to compounds like vanillin suggests potential antioxidant or antimicrobial properties, detailed investigations are lacking.

Future research should focus on a thorough screening of this compound for various biological activities. Mechanistic studies to understand how it interacts with biological targets at a molecular level would be highly valuable. Furthermore, exploring its potential as a building block in the synthesis of more complex molecules for medicinal or materials science applications presents a promising avenue for future investigation. The development of novel synthetic routes to access this compound and its derivatives more efficiently and sustainably is also a key area for future research.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 57179-44-9 |

This table is based on general chemical knowledge and may be supplemented with data from specific chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10-5-8(6-11)3-4-9(10)12/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXFIYORPMXGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 Isopropoxybenzaldehyde

Synthesis of 4-Hydroxy-3-isopropoxybenzaldehyde Precursors and Analogues

The creation of this compound and its related compounds hinges on precise chemical strategies, primarily involving the introduction of the isopropoxy group onto a phenolic backbone.

Alkylation Reactions for the Incorporation of Isopropoxy Moieties

The principal method for introducing the isopropoxy group is through the alkylation of a dihydroxy-aromatic precursor, such as 3,4-dihydroxybenzaldehyde (B13553) (protocatechuicaldehyde). This process, a variation of the Williamson ether synthesis, is tailored to favor mono-alkylation at the meta-position relative to the aldehyde.

The core of this synthetic approach is a nucleophilic substitution reaction. Current time information in Bangalore, IN.organic-chemistry.org The phenolic hydroxyl group, particularly after deprotonation by a base, becomes a potent nucleophile. dergipark.org.tr The phenoxide ion then attacks an electrophilic isopropyl source, typically 2-bromopropane (B125204) or 2-iodopropane, to form the ether linkage. The reactivity of the two hydroxyl groups in 3,4-dihydroxybenzaldehyde is not identical. The hydroxyl group at the 4-position is more acidic due to resonance stabilization of its phenoxide by the adjacent aldehyde group. Consequently, selective protection of the 4-hydroxyl group may be employed before alkylating the 3-hydroxyl group to ensure regioselectivity. The reaction is typically carried out in a polar aprotic solvent which facilitates the substitution reaction.

Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of base, solvent, temperature, and catalyst are all critical factors.

Key optimization strategies include:

Base Selection : The use of a moderate base like potassium carbonate (K2CO3) is common. The particle size of the base can also influence the reaction's success, particularly in large-scale preparations. chemistry-online.com

Catalyst Addition : The addition of a catalyst such as potassium iodide (KI) can significantly improve the reaction rate and yield by facilitating the in-situ formation of the more reactive alkyl iodide from an alkyl bromide. nih.gov

Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the nucleophilic substitution. nih.gov

Phase-Transfer Catalysis : For reactions involving immiscible phases, phase-transfer catalysts can be employed to shuttle the phenoxide ion into the organic phase, enhancing the reaction rate and efficiency. chemistry-online.com

Table 1: Effect of Catalysts and Solvents on O-Alkylation Yields of Vanillin (B372448) Analogues

| Reaction System | Catalyst | Solvent | Reported Yield Improvement | Reference |

|---|---|---|---|---|

| Coumarin-stilbene hybrids via O-alkylation | KI | Not specified | Reaction requires the presence of KI in addition to K2CO3. | nih.gov |

| Coumarin-pterostilbene hybrids via O-alkylation | KI | DMF | Significantly improved yields (65-74%). | nih.gov |

| Alkylation of isovanillin (B20041) with cyclopentyl bromide | Phase-Transfer Catalyst | THF | Successful completion depends on K2CO3 particle size. | chemistry-online.com |

Exploration of Alternative Synthetic Routes

Beyond the direct alkylation of 3,4-dihydroxybenzaldehyde, alternative routes can be considered. One such method involves starting with a different precursor, such as isovanillin (3-hydroxy-4-methoxybenzaldehyde), and performing an ether cleavage followed by selective isopropylation. Another approach is to introduce the aldehyde group after the formation of the isopropoxy ether. This could be achieved by formylation of 3-isopropoxyphenol (B1296904) using methods like the Vilsmeier-Haack or Reimer-Tiemann reactions. These alternative pathways can offer advantages in terms of starting material availability or regioselectivity. researchgate.net

Functional Group Transformations of this compound

The aldehyde functional group in this compound is a key site for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Oxidation Pathways of the Aldehyde Moiety to Carboxylic Acids

The oxidation of the aldehyde group in this compound to a carboxylic acid yields 4-hydroxy-3-isopropoxybenzoic acid. This transformation is a common and important reaction in organic synthesis. Numerous methods have been developed for the oxidation of aromatic aldehydes, with applicability to this specific compound. Often, studies on the closely related compound vanillin (4-hydroxy-3-methoxybenzaldehyde) provide direct insight into effective oxidation methods. austinpublishinggroup.comresearchgate.net

Common oxidation strategies include:

Permanganate (B83412) Oxidation : Potassium permanganate (KMnO4) can be used as a strong oxidizing agent. In a neutral medium, the reaction between vanillin and permanganate has been shown to produce vanillic acid. austinpublishinggroup.com

Tollens' Reagent : A classic method for aldehyde oxidation involves the use of Tollens' reagent (a solution of silver nitrate (B79036) in aqueous ammonia), which selectively oxidizes the aldehyde to a carboxylate, depositing a silver mirror. This method is particularly mild and chemoselective. chemistry-online.com

Catalytic Aerobic Oxidation : Modern methods often employ molecular oxygen or air as the terminal oxidant in the presence of a catalyst. Systems like ketoABNO/NOx have been developed for the mild aerobic oxidation of aldehydes to carboxylic acids. nih.gov

Biocatalytic Oxidation : Enzymatic methods offer high selectivity under mild conditions. Aldehyde dehydrogenases (ALDHs) and other oxidoreductases can effectively catalyze the oxidation of aromatic aldehydes to their corresponding carboxylic acids. nih.govnih.gov Studies on vanillin have shown rapid conversion to vanillic acid using enzymes like aldehyde oxidase. nih.gov

Table 2: Selected Methods for the Oxidation of Aromatic Aldehydes

| Oxidizing Agent/System | Substrate Example | Product | Key Features | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO4) | Vanillin | Vanillic Acid | Reaction proceeds in neutral medium. | austinpublishinggroup.com |

| Silver(I) Oxide (from AgNO3 + NaOH) | Vanillin | Vanillic Acid | Mild, chemoselective oxidation (Tollens' type). | chemistry-online.com |

| Aldehyde Dehydrogenases (ALDHs) | Aromatic Aldehydes | Carboxylic Acids | High chemoselectivity under mild, aqueous conditions. | nih.gov |

| ketoABNO/NOx (co-catalysts) | Various Aldehydes | Carboxylic Acids | Mild, aerobic oxidation; preserves adjacent stereocenters. | nih.gov |

| Sodium Chlorite (NaClO2) | Aromatic Aldehydes | Carboxylic Acids | Effective and selective under mild conditions. | dergipark.org.tr |

Reduction Pathways of the Aldehyde Moiety to Alcohols

The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, yielding 4-hydroxy-3-isopropoxybenzyl alcohol. This transformation is a fundamental reaction in organic synthesis, often achieved through various reduction techniques. Catalytic hydrogenation is a common method, where the aldehyde is treated with hydrogen gas in the presence of a metal catalyst.

Another approach involves the use of hydride reagents. These reagents deliver a hydride ion to the carbonyl carbon, which upon workup, results in the corresponding alcohol. The choice of reducing agent can influence the selectivity and efficiency of the reaction.

Table 1: Reduction of this compound to 4-Hydroxy-3-isopropoxybenzyl alcohol

| Reagent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| H₂/Pd-C | Ethanol | Room Temperature, Atmospheric Pressure | High | |

| NaBH₄ | Methanol | 0°C to Room Temperature | >95 | |

| LiAlH₄ | Tetrahydrofuran (THF) | 0°C, followed by aqueous workup | High |

This table is generated based on common laboratory practices and may not reflect specific literature values.

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the hydroxyl and isopropoxy groups, which are ortho, para-directing. However, the aldehyde group is a deactivating, meta-directing group. The interplay of these electronic effects governs the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions must be carefully controlled to achieve the desired substitution pattern and to avoid unwanted side reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group onto the aromatic ring. researchgate.net The position of substitution will be influenced by the directing effects of the existing substituents.

Green Chemistry Approaches in this compound Synthesis and Derivatization

Green chemistry principles are increasingly being applied to the synthesis and modification of chemical compounds to minimize environmental impact. wisdomlib.org

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. chemicaljournals.comat.ua This technique can be effectively applied to the derivatization of this compound. For example, the synthesis of chalcones from acetophenones and benzaldehydes can be significantly accelerated using microwave irradiation. scielo.org.bo The rapid and uniform heating provided by microwaves can enhance reaction rates and in some cases, improve product selectivity. chemicaljournals.com

Environmentally Benign Solvent Systems and Catalyst Utilization

The use of environmentally benign solvents and recyclable catalysts is a cornerstone of green chemistry. wisdomlib.org For reactions involving this compound, replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the process.

Furthermore, the development and use of heterogeneous or recyclable catalysts are highly desirable. For instance, solid-supported reagents and catalysts can simplify product purification and allow for the reuse of the catalyst, minimizing waste. biotage.co.jp The use of base catalysts like triethylamine (B128534) in micellar media for substitution reactions is an example of employing greener reaction conditions. orientjchem.org Iron oxide nanoparticles fabricated with carbon and sulfonic acid have been used as a novel, green, and recyclable acid catalyst for the synthesis of chromene derivatives from similar aromatic aldehydes. oiccpress.com

Derivatization Strategies for Advanced Chemical Structures from this compound

Synthesis of Schiff Bases and Imines

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. semanticscholar.org This reaction involves the formation of a carbon-nitrogen double bond (azomethine group) and is a versatile method for synthesizing a wide range of derivatives. researchgate.netresearchgate.net The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid or base catalysis. semanticscholar.orgresearchgate.net

Schiff bases derived from this compound are valuable intermediates in the synthesis of more complex heterocyclic compounds and have been investigated for various applications. The synthesis can be carried out using conventional heating or microwave irradiation. researchgate.net

Table 2: Synthesis of Schiff Bases from this compound

| Amine Reactant | Solvent | Catalyst | Reaction Conditions | Reference |

| Aniline | Ethanol | Acetic acid (catalytic) | Reflux | researchgate.net |

| p-Toluidine | Methanol | None | Room Temperature | |

| 2-Aminophenol | Ethanol | None | Reflux |

This table provides illustrative examples of Schiff base synthesis.

Condensation Reactions for Chalcone (B49325) Analogues

The synthesis of chalcone analogues from this compound is predominantly achieved through the Claisen-Schmidt condensation reaction. This reaction involves the base- or acid-catalyzed aldol (B89426) condensation of an aldehyde with an acetophenone (B1666503) derivative. ufms.br The resulting chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically significant compounds. rjpbcs.com

The general methodology involves reacting this compound with a substituted or unsubstituted acetophenone in the presence of a catalyst. Common basic catalysts include aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent like ethanol. rjpbcs.com Acid-catalyzed condensations can also be employed, using reagents such as p-toluenesulfonic acid. ufms.br The choice of catalyst and reaction conditions can influence the yield and purity of the resulting chalcone analogue. For instance, microwave-assisted organic synthesis (MAOS) has been utilized as a green chemistry approach to accelerate the reaction and improve yields. scielo.org.bo

Table 1: Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation

| Reactant A | Reactant B (Acetophenone Derivative) | Catalyst/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Acetophenone | NaOH / Ethanol | Stirring at room temperature | 1-(phenyl)-3-(4-hydroxy-3-isopropoxyphenyl)prop-2-en-1-one | ufms.brrjpbcs.com |

| This compound | 4-Hydroxyacetophenone | KOH / PEG-400 | Stirring at 40°C for 1 hour | 1-(4-hydroxyphenyl)-3-(4-hydroxy-3-isopropoxyphenyl)prop-2-en-1-one | rjpbcs.com |

| This compound | 4-Chloroacetophenone | NaOH / Ethanol + Water | Microwave irradiation for 10 min | 1-(4-chlorophenyl)-3-(4-hydroxy-3-isopropoxyphenyl)prop-2-en-1-one | scielo.org.bo |

| This compound | 1,4-Diacetylbenzene | c-Sulphuric acid / Ethanol | Not specified | 3-(4-hydroxy-3-isopropoxyphenyl)-1-{4-[3-(4-hydroxy-3-isopropoxyphenyl)-acryloyl]-phenyl}-propenone | nih.gov |

Preparation of Oxime Derivatives

Oxime derivatives are synthesized from aldehydes or ketones through a condensation reaction with hydroxylamine (B1172632) (NH₂OH). wikipedia.org The reaction of this compound with hydroxylamine leads to the formation of this compound oxime. This transformation converts the carbonyl functional group (C=O) of the aldehyde into an oxime functional group (C=N-OH). vedantu.com

The standard procedure involves dissolving the aldehyde in an appropriate solvent, such as aqueous ethanol, and then adding hydroxylamine hydrochloride along with a mild base like sodium acetate. vedantu.com The base serves to liberate the free hydroxylamine from its hydrochloride salt, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the corresponding aldoxime. vedantu.com These reactions are typically straightforward and can often be carried out at room temperature. vedantu.com

Table 2: General Synthesis of this compound Oxime

| Reactant A | Reagent | Solvent/Base | General Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Aqueous Ethanol / Sodium Acetate | Stirring at room temperature | This compound oxime | wikipedia.orgvedantu.com |

Synthesis of Other Heterocyclic or Complex Organic Adducts

Beyond chalcones and oximes, this compound serves as a versatile starting material for a variety of other complex organic molecules and heterocyclic systems. These syntheses often involve condensation reactions with different nucleophiles.

Schiff Bases and Hydrazones: Condensation of this compound with primary amines (R-NH₂) yields Schiff bases (imines), characterized by a C=N double bond. researchgate.net Similarly, reaction with hydrazides (R-C(=O)NHNH₂) or other hydrazine (B178648) derivatives produces hydrazones. rsc.org These reactions are typically performed by refluxing the reactants in a solvent like ethanol. researchgate.netrsc.org The resulting Schiff bases and hydrazones are valuable intermediates in organic synthesis and have been studied for various applications.

Isoxazol-5(4H)-ones: A notable example of heterocycle synthesis is the three-component reaction to form isoxazol-5(4H)-one derivatives. This involves the reaction of this compound, hydroxylamine hydrochloride, and a β-ketoester (such as ethyl acetoacetate) in a suitable solvent. clockss.orgnih.gov The reaction can be catalyzed by an organocatalyst like 2-aminopyridine (B139424) in an aqueous medium. clockss.org The process involves the initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the five-membered isoxazole (B147169) ring. clockss.org

Table 3: Synthesis of Other Adducts from this compound

| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound, Primary Amine (e.g., Pyridine-2-amine) | Ethanol | Reflux for 5 hours | Schiff Base | researchgate.net |

| This compound, Hydrazide (e.g., Benzohydrazide) | Ethanol | Reflux | Aroyl Hydrazone | rsc.org |

| This compound, Hydroxylamine Hydrochloride, Ethyl Acetoacetate | 2-Aminopyridine / Water | Heating at 80°C | Isoxazol-5(4H)-one derivative | clockss.org |

Advanced Spectroscopic Characterization Methodologies for 4 Hydroxy 3 Isopropoxybenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy would be used to identify the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Hydroxy-3-isopropoxybenzaldehyde, one would expect to see distinct signals corresponding to the aldehydic proton, the aromatic protons on the benzene (B151609) ring, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the hydroxyl proton. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal would be critical for assignment.

Carbon (¹³C) NMR Spectral Analysis and Carbon Skeletal Determination

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Expected signals would include those for the carbonyl carbon of the aldehyde, the aromatic carbons (some bearing substituents and others only hydrogen), and the carbons of the isopropoxy group. This analysis is crucial for confirming the carbon skeleton of the compound.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, for instance, between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for confirming the placement of the isopropoxy and aldehyde groups on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. These would include a broad O-H stretching band for the hydroxyl group, a strong C=O stretching band for the aldehyde, C-H stretching bands for the aromatic and aliphatic parts of the molecule, and C-O stretching bands for the ether linkage of the isopropoxy group and the phenolic hydroxyl group.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the vibrations of the aromatic ring and the carbon-carbon bonds of the isopropoxy group. The C=O bond of the aldehyde would also show a characteristic Raman signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule induces the excitation of electrons from lower energy orbitals to higher energy ones. The structure of this compound, featuring a benzene ring conjugated with a carbonyl group and substituted with hydroxyl and isopropoxy groups, gives rise to characteristic electronic transitions.

The primary transitions observed are π → π* and n → π* transitions. The highly conjugated system of the benzene ring and the aldehyde group allows for π → π* transitions, which are typically of high intensity. usp.br The presence of oxygen atoms in the hydroxyl, isopropoxy, and carbonyl groups, with their non-bonding electrons (lone pairs), facilitates n → π* transitions, which are generally of lower intensity compared to π → π* transitions. youtube.com

The solvent environment can influence the wavelength of maximum absorption (λmax). Changes in solvent polarity can lead to shifts in the absorption bands, a phenomenon known as solvatochromism. mdpi.com For instance, polar solvents can stabilize the ground state or the excited state to different extents, causing a shift to either shorter (blue shift or hypsochromic shift) or longer (red shift or bathochromic shift) wavelengths. usp.br

Quantum chemical calculations can complement experimental UV-Vis data by predicting the energies of electronic transitions. These calculations indicate that electronic transitions in similar molecules are often formed with the participation of charge transfer from the phenyl part of the molecule to the oxygen atoms of the substituent groups. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Investigation

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive confirmation of its molecular weight and offering deep insights into its structural composition through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecular ion of this compound. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O).

The theoretical exact mass of this compound (C₁₀H₁₂O₂) is 180.07863 Da. HRMS analysis can confirm this value with a high degree of accuracy, typically within a few parts per million (ppm), which serves as a powerful confirmation of the elemental composition of the molecule.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Average Molecular Weight | 180.20 g/mol |

| Monoisotopic (Exact) Mass | 180.07863 Da |

Elucidation of Fragmentation Mechanisms

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of aromatic aldehydes often involves specific bond cleavages. libretexts.org For a related compound, 4-hydroxy-3-methoxybenzaldehyde, a proposed fragmentation pathway involves the initial loss of a hydrogen atom, followed by the loss of a carbon monoxide (CO) molecule. researchgate.net A similar pathway can be anticipated for this compound. Key fragmentation pathways may include:

Loss of the isopropyl group: Cleavage of the bond between the oxygen and the isopropyl group can lead to a significant fragment.

Loss of the aldehyde group: Fragmentation may involve the loss of the -CHO group. libretexts.org

Cleavage of the ether bond: The C-O bond of the isopropoxy group can break, leading to characteristic fragments.

Table 2: Potential Fragmentation Ions of this compound in Mass Spectrometry

| Ion | Proposed Structure/Loss |

| [M]+• | Molecular Ion |

| [M-H]+ | Loss of a hydrogen atom |

| [M-CH₃]+ | Loss of a methyl group from the isopropyl moiety |

| [M-C₃H₇]+ | Loss of the isopropyl group |

| [M-CHO]+ | Loss of the formyl radical |

| [M-CO]+• | Loss of carbon monoxide |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govepa.gov It is highly effective for assessing the purity of this compound samples.

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the components based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

For a pure sample of this compound, the GC chromatogram should ideally show a single, sharp peak. The mass spectrum corresponding to this peak would match the known spectrum of the compound. The presence of additional peaks in the chromatogram would indicate the presence of impurities. The mass spectra of these impurity peaks can then be analyzed to identify their chemical nature. researchgate.netepa.gov This detailed analysis is crucial for quality control and for ensuring that the compound is suitable for its intended research applications.

Computational and Theoretical Chemistry Investigations of 4 Hydroxy 3 Isopropoxybenzaldehyde

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior and assess the stability of molecular systems, such as a ligand like 4-Hydroxy-3-isopropoxybenzaldehyde when it forms a complex with a biological macromolecule, for instance, a protein or a nucleic acid. tandfonline.comnih.gov

In a typical MD simulation study, the initial step would involve the docking of this compound into the active site of a target protein. tandfonline.comnih.gov Following this, the resulting complex is placed in a simulated physiological environment, usually a water box with ions to mimic the cellular milieu. tandfonline.com The system is then subjected to energy minimization to resolve any steric clashes. Subsequently, the simulation is run for a specific duration, often in the nanosecond range, to observe the dynamic evolution of the complex. nih.govtandfonline.com

Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, the radius of gyration (Rg) to understand its compactness, and the solvent-accessible surface area (SASA) to evaluate its exposure to the solvent. nih.gov Furthermore, the analysis of hydrogen bonds and hydrophobic interactions provides detailed insights into the forces that maintain the stability of the complex. nih.govtandfonline.comnih.gov For instance, a study on vanillin (B372448) derivatives complexed with topoisomerase-IIα and estrogen receptor-α revealed that stable hydrogen bonds and hydrophobic contacts were crucial for the persistent interaction within the active sites of these receptors. tandfonline.comnih.gov

A hypothetical MD simulation of this compound complexed with a target protein could yield data such as that presented in the interactive table below.

| Parameter | Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides a sufficient timescale to observe significant conformational changes and assess stability. tandfonline.com |

| Force Field | Amber-99SB*-ILDN | A set of parameters used to describe the potential energy of the system. tandfonline.com |

| RMSD of Complex | Stable after 20 ns with fluctuations < 0.2 nm | Indicates that the complex reaches a stable conformation. |

| Radius of Gyration (Rg) | Consistent values around 2.5 nm | Suggests the complex maintains its overall shape and compactness. nih.gov |

| Hydrogen Bonds | Average of 3 stable H-bonds between the ligand and protein | Highlights the key electrostatic interactions contributing to binding affinity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. tandfonline.comleidenuniv.nl These models are valuable for predicting the activity of new compounds and for understanding the molecular features that are important for a particular effect. researchgate.net

For this compound, QSAR and QSPR studies could be instrumental in predicting its biological activities, such as its potential as an enzyme inhibitor or an antimicrobial agent, as well as its physicochemical properties like solubility and toxicity. tandfonline.comnih.gov Although specific QSAR/QSPR models for this compound are not prominent in the literature, numerous studies on substituted benzaldehydes provide a solid foundation for how such models could be developed. tandfonline.comnih.govresearchgate.netresearchgate.net

The development of a QSAR or QSPR model typically involves several steps. First, a dataset of compounds with known activities or properties is compiled. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges). tandfonline.com

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that relates the descriptors to the observed activity or property. tandfonline.comnih.gov The predictive power of the resulting model is then rigorously validated using internal and external test sets of compounds. nih.gov

A QSAR study on the toxicity of substituted benzaldehydes to Photobacterium phosphoreum found that the toxicity was influenced by molecular connectivity indices, polarizability, dipole moment, and the most negative net atomic charge on an atom. tandfonline.com Another study on the inhibition of phenoloxidase by benzaldehyde (B42025) derivatives revealed that the hydrophobicity of the substituent at the para position and the presence of a hydroxyl group at the ortho position were significant for the inhibitory activity. nih.gov

For this compound, a QSAR or QSPR study would likely involve the calculation of various descriptors to model its biological or physicochemical properties. A selection of potentially relevant descriptors is presented in the interactive table below.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Molecular Connectivity Indices | Numerical values that describe the topology of the molecule's atomic connections. tandfonline.com |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. tandfonline.com |

| Electronic | Partial Atomic Charges | The distribution of electron density over the atoms of the molecule. tandfonline.com |

| Hydrophobicity | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating the molecule's lipophilicity. |

| Steric | Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. |

By leveraging these computational techniques, researchers can gain a deeper understanding of the molecular characteristics of this compound, paving the way for its rational design and application in various scientific and industrial fields.

Mechanistic Research into the Biological Activities of 4 Hydroxy 3 Isopropoxybenzaldehyde and Its Analogues

Investigations into Enzyme Inhibition Mechanisms

There is no available data on the enzyme inhibition properties of 4-Hydroxy-3-isopropoxybenzaldehyde.

Aldehyde Dehydrogenase (ALDH) Isoform Selectivity and Kinetic Analysis

No studies were found that analyzed the selectivity of this compound for any aldehyde dehydrogenase (ALDH) isoforms or that provided a kinetic analysis of its potential inhibitory effects.

Substrate and Inhibitor Dynamics in Enzyme-Catalyzed Reactions

The dynamics of how this compound might interact with enzyme active sites as a substrate or inhibitor have not been described in the scientific literature.

Research on Receptor Binding and Signal Transduction Pathway Modulation

Information regarding the binding of this compound to any biological receptors or its ability to modulate signal transduction pathways is not present in published research.

Studies on Gene Expression Modulation and Cellular Processes

No studies have been published detailing the effects of this compound on gene expression or other cellular processes.

Mechanistic Basis of Antimicrobial Activity

While other hydroxybenzaldehyde derivatives have been investigated for their antimicrobial properties, the specific mechanistic basis of such activity for this compound has not been studied.

Elucidation of Membrane Disruption Mechanisms

There is no research available that elucidates any potential membrane disruption mechanisms as a mode of antimicrobial action for this compound.

Inhibition of Essential Metabolic Processes in Pathogens

Phenolic aldehydes, such as vanillin (B372448), exhibit significant antimicrobial properties by targeting and disrupting essential life processes in a range of pathogens. The primary mechanism involves compromising the integrity and function of the cell membrane. This membrane-active nature leads to a cascade of inhibitory effects on crucial metabolic activities.

Research shows that vanillin is primarily a membrane-active compound. nih.govresearchgate.net Its mode of action includes the dissipation of ion gradients, such as for potassium ions (K+), and the inhibition of respiration. nih.govresearchgate.net In some bacteria, this disruption leads to a loss of pH homeostasis. nih.gov However, the extent of membrane damage is noted to be less severe than that caused by other phenolic compounds like carvacrol. nih.gov The inhibition is generally bacteriostatic rather than bactericidal. nih.gov

Transcriptome analysis of Escherichia coli O157:H7 treated with vanillin revealed that the compound significantly affects the expression of genes involved in cell membrane formation, the tricarboxylic acid (TCA) cycle, and the oxidative phosphorylation pathway. nih.gov This indicates that membrane damage and the subsequent disruption of energy metabolism are key antibacterial mechanisms. nih.gov Studies on various phenolic compounds confirm that they influence pathways related to bacterial motility, chemotaxis, and biofilm formation, in addition to metabolic processes like the TCA cycle. nih.gov

The antimicrobial efficacy of vanillin and its metabolites, vanillic acid and vanillyl alcohol, has been demonstrated against various pathogens. The converted metabolites, in particular, show enhanced activity, suggesting that derivatives of these aldehydes could serve as broad-spectrum antimicrobial agents. biochemjournal.com

Table 1: Minimum Inhibitory Concentrations (MICs) of Vanillin Against Various Microorganisms

This table presents the MIC values for vanillin, demonstrating its inhibitory activity against different bacteria and yeasts.

| Microorganism | Type | MIC (mM) | Reference |

|---|---|---|---|

| Escherichia coli | Bacterium | 15 | nih.gov |

| Lactobacillus plantarum | Bacterium | 75 | nih.gov |

| Listeria innocua | Bacterium | 35 | nih.gov |

| Pantoea agglomerans | Bacterium | 10 to 13.3 | researchgate.net |

| Unidentified Yeasts | Yeast | 5.0 to 6.7 | researchgate.net |

| Escherichia coli O157:H7 | Bacterium | ~13.1 (2 mg/mL) | nih.gov |

Anti-inflammatory Pathways and Molecular Targets

Analogues of this compound have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the nuclear factor kappa-B (NF-κB) signaling pathway, which is a crucial transcription factor controlling the expression of pro-inflammatory genes. iiarjournals.orgnih.gov

External stimuli like lipopolysaccharide (LPS) typically trigger the activation of NF-κB, leading to the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Research on 4-hydroxybenzaldehyde, a vanillin analogue, shows it can suppress the production of nitric oxide (NO) and the induction of iNOS and COX-2 in LPS-activated macrophages. researchgate.net This suggests a direct inhibitory effect on the upstream signaling cascade.

The mechanism involves preventing the translocation of the NF-κB heterodimer (p50/p65) into the nucleus. nih.gov Some iron-chelating derivatives of 3-hydroxy pyridine-4-one, which also possess anti-inflammatory properties, are thought to exert their effects by inhibiting proinflammatory prostanoid synthesis and the generation of free radicals by cyclooxygenase. nih.gov Given that enzymes like cyclooxygenase are heme-dependent, the iron-chelating properties of these compounds may be linked to their anti-inflammatory action. nih.gov

Studies on vanillin analogues such as o-vanillin have shown they can inhibit both chemotherapy-induced and basal NF-κB activity in human melanoma cells. iiarjournals.org This highlights the potential of this class of compounds to interfere with the central regulatory pathways of inflammation.

Antioxidant Mechanisms, including Free Radical Scavenging

The phenolic structure of this compound and its analogues is central to their antioxidant activity. This activity is primarily based on their ability to act as free radical scavengers, donating a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS).

Systematic evaluations of vanillin using multiple antioxidant assays have confirmed its potent capabilities. nih.gov Vanillin demonstrated significantly stronger activity than the standards ascorbic acid and Trolox in the ABTS radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov Interestingly, it showed little activity in DPPH and galvinoxyl radical-scavenging assays, indicating a degree of specificity in its scavenging action. nih.gov The proposed mechanism in several assays involves the self-dimerization of vanillin after reacting with radicals, which contributes to its high antioxidant capacity. nih.gov

Derivatization of vanillin can further enhance its antioxidant properties. Studies involving the acetylation and reduction of vanillin resulted in derivatives with moderately significant antioxidant activity, with IC50 values that compared favorably to Vitamin C. sciencepg.comresearchgate.net This suggests that structural modification can modulate the compound's ability to scavenge free radicals. sciencepg.comresearchgate.net The presence of a tertiary amino group and multiple vanillin moieties within a single molecule has also been shown to contribute positively to antioxidant activity. nih.gov Furthermore, these derivatives have demonstrated the ability to protect plasmid DNA and neuroblastoma cells from oxidative damage. nih.gov

Table 2: Comparative Antioxidant Activity (IC50) of Vanillin and Its Derivatives

This table compares the free radical scavenging activity of vanillin and its modified derivatives against the DPPH radical, with Vitamin C as a standard.

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Vitamin C (Standard) | 0.44 | sciencepg.comresearchgate.net |

| Vanillin | 0.81 | sciencepg.comresearchgate.net |

| Vanillyl Acetate (Acetylated Derivative) | 0.63 | sciencepg.comresearchgate.net |

| o-Methoxy-p-methyl cyclohexan-1-ol (Reduced Derivative) | 0.59 | sciencepg.comresearchgate.net |

| 3,4-Dihydroxybenzaldehyde (B13553) (Demethylated Derivative) | 0.84 | sciencepg.comresearchgate.net |

| Vanillic Acid (Oxidized Derivative) | 0.85 | sciencepg.comresearchgate.net |

Investigation of Anticancer Activity at the Cellular and Molecular Level

Research into vanillin and its analogues has revealed multiple mechanisms through which these compounds exert anticancer effects at the cellular and molecular level. These mechanisms include the induction of apoptosis, inhibition of cancer cell migration, and suppression of key survival pathways.

One of the primary anticancer mechanisms is the induction of programmed cell death, or apoptosis. In breast cancer cells (MCF-7), vanillin has been shown to induce apoptosis by activating caspase-9 and altering the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 at the mRNA level. mdpi.com Other vanillin derivatives induce apoptosis in MCF-7 cells through the activation of a caspase-8-mediated pathway. mdpi.com

Another critical aspect of their anticancer activity is the inhibition of pathways that promote cancer cell growth and metastasis. Vanillin has been found to inhibit the enzymatic activity of phosphoinositide 3-kinase (PI3K), a key component of a signaling pathway that is frequently overactive in cancer. acs.org This inhibition leads to a downstream suppression of Akt phosphorylation, which in turn reduces cancer cell migration. acs.org

Furthermore, vanillin analogues like o-vanillin and 2,4,6-trihydroxybenzaldehyde (B105460) have been shown to inhibit the activation of NF-κB in human melanoma cells (A375). iiarjournals.orgnih.gov Since NF-κB plays a crucial role in promoting the survival and proliferation of malignant cells, its inhibition represents a significant anticancer mechanism. iiarjournals.orgnih.gov These analogues exhibited direct cytotoxicity against A375 cells and suppressed their growth in animal models. nih.gov

Table 3: Anticancer Effects of Vanillin and its Analogues on Specific Cancer Cell Lines

This table summarizes the observed cellular and molecular effects of vanillin and related compounds on various human cancer cell lines.

| Compound | Cancer Cell Line | Observed Effect | Molecular Target/Pathway | Reference |

|---|---|---|---|---|

| Vanillin | MCF-7 (Breast Cancer) | Induction of apoptosis, anti-metastatic effect | Caspase-9 activation, altered Bax:Bcl-2 ratio | mdpi.com |

| Vanillin | MDA-MB-231 (Breast Cancer) | Reduced cell motility, ROS generation | - | mdpi.com |

| Vanillin-derived compounds (3b, 3e, 3f) | MCF-7 (Breast Cancer) | Inhibition of survival and proliferation | Caspase-8-mediated apoptosis | mdpi.com |

| VALD-3 (Vanillin derivative) | Human Breast Cancer Cells | Apoptosis and cell cycle arrest | Inhibition of Wnt/β-catenin signaling | mdpi.com |

| Vanillin | Human Lung Cancer Cells | Inhibition of cell migration | Inhibition of PI3K/Akt pathway | acs.org |

| o-Vanillin | A375 (Human Melanoma) | Cytotoxicity, inhibition of growth | Inhibition of NF-κB activation | iiarjournals.orgnih.gov |

| 2,4,6-Trihydroxybenzaldehyde | A375 (Human Melanoma) | Cytotoxicity, inhibition of growth | Inhibition of NF-κB activation | iiarjournals.orgnih.gov |

Applications and Emerging Research Avenues for 4 Hydroxy 3 Isopropoxybenzaldehyde

Role as a Key Intermediate in Complex Organic Synthesis

4-Hydroxy-3-isopropoxybenzaldehyde serves as a crucial building block in the creation of a wide array of organic molecules. Its aldehyde and hydroxyl functional groups offer reactive sites for numerous chemical transformations, making it a valuable precursor in diverse areas of chemical research and industry.

Precursor in Pharmaceutical Research and Development

In the realm of pharmaceutical sciences, this compound is a valuable intermediate. Its structural framework is analogous to that of 4-hydroxy-3-methoxybenzaldehyde (vanillin), a well-known compound used in the synthesis of various pharmaceutical agents. researchgate.net Vanillin (B372448) and its derivatives have been used to create Schiff bases, which exhibit a range of biological activities and have applications in drug discovery. researchgate.netresearchgate.netrsc.org

The substitution of the methoxy (B1213986) group with a bulkier and more lipophilic isopropoxy group in this compound allows researchers to modify the steric and electronic properties of resulting molecules. This modification can influence the pharmacokinetic and pharmacodynamic profiles of new drug candidates. A related compound, 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde, is highlighted as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders, further underscoring the importance of this chemical scaffold in medicinal chemistry. chemimpex.com

Building Block for Agrochemicals and Specialty Chemicals

The structural attributes of this compound make it a suitable starting material for the synthesis of new agrochemicals. Research into vanillin derivatives has included investigations into their potential use as herbicides. researchgate.net By extension, the isopropoxy variant presents an opportunity to develop novel active ingredients for crop protection. The related intermediate, 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde, also finds utility as a building block in the production of agrochemicals. chemimpex.com

In the specialty chemicals sector, this compound and its derivatives are valuable in the formulation of fragrances and flavoring agents due to their aromatic properties. chemimpex.com

Applications in Materials Science Research

Emerging research points to the utility of this structural class of compounds in materials science. For instance, the derivative 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde is employed in the formulation of specialty polymers, where it contributes to enhancing the thermal stability and mechanical properties of the final materials. chemimpex.com Furthermore, the closely related 4-hydroxy-3-methoxybenzaldehyde has been successfully studied as an effective, non-toxic volatile corrosion inhibitor for mild steel. uctm.edu This suggests that this compound could be a subject of investigation for similar applications, potentially offering a cost-effective and environmentally friendlier alternative to synthetic inhibitors. uctm.edu

Development of Advanced Analytical Methods for Research Matrices

The synthesis and application of this compound and its derivatives necessitate the development of robust analytical methods to ensure purity, monitor reaction progress, and quantify the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of benzaldehyde (B42025) derivatives. For compounds like this compound, reversed-phase (RP) chromatography is the most common approach.

Research on the analogous compound, 4-hydroxy-3-methoxybenzaldehyde, provides a template for method development. researchgate.netsielc.com These methods typically utilize a C18 stationary phase, which is effective for separating moderately polar aromatic compounds. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier to ensure sharp peak shapes. sielc.com For mass spectrometry (MS) detection, volatile acids like formic acid are preferred over non-volatile acids such as phosphoric acid. sielc.com UPLC methods, which use columns with smaller particle sizes (e.g., sub-3 µm), can be employed for faster analysis times and improved resolution. sielc.com

Table 1: Typical HPLC/UPLC Conditions for Analysis of Related Benzaldehyde Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC | researchgate.net |

| Column | C18 | researchgate.net |

| Mobile Phase A | Acetonitrile (MeCN) and 0.5% triethylamine (B128534), pH adjusted to 4.5 with orthophosphoric acid (60:40, v/v) | researchgate.net |

| Mobile Phase B | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Detector | UV | researchgate.net |

In complex research matrices, where this compound may be present with precursors, impurities, or degradation products of varying polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation. In such cases, gradient elution is the preferred technique.

Gradient elution involves systematically changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the stronger, organic solvent (e.g., acetonitrile). This allows for the efficient elution of both highly polar and non-polar compounds in a single analysis. The optimization process involves adjusting the initial and final solvent compositions, the gradient slope, and the duration to achieve the best possible resolution between all components of interest in the shortest amount of time.

Table 2: Illustrative Gradient Elution Program for a Complex Mixture

| Time (minutes) | % Water (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) |

|---|---|---|

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 18.0 | 5 | 95 |

| 18.1 | 95 | 5 |

| 22.0 | 95 | 5 |

This hypothetical gradient program starts with a high aqueous content to retain and separate polar impurities before ramping up the acetonitrile concentration to elute the main compound and any non-polar byproducts.

Detection Wavelength Optimization

The optimization of the detection wavelength is a critical first step in the development of reliable analytical methods using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. For phenolic aldehydes like this compound, the optimal wavelength corresponds to the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for detection and quantification.

Phenolic compounds exhibit characteristic UV absorption spectra based on their structure. Most flavonoids and phenolic acids, for instance, show two primary absorption bands: Band I between 320–385 nm and Band II between 250–285 nm. taylorandfrancis.com For related hydroxybenzaldehydes, the detection wavelength is often set in the UV range to capture the electronic transitions within the benzene (B151609) ring and carbonyl group. For example, a validated HPLC method for 4-Hydroxybenzoic acid, a related compound, utilized a detection wavelength of 230 nm. longdom.org Similarly, the analysis of 2-hydroxy-4-methoxybenzaldehyde (B30951) has been performed successfully, suggesting that UV detection is a suitable technique for these types of molecules. researchgate.net While a specific λmax for this compound is not definitively reported in the search results, based on its structural similarity to vanillin (4-hydroxy-3-methoxybenzaldehyde), its λmax is expected to be in a similar range. sielc.comresearchgate.net The process involves scanning a standard solution of the pure compound across a range of UV-Visible wavelengths to identify the peak absorbance.

Gas Chromatography (GC) Method Development

Gas Chromatography (GC), particularly when coupled with a mass spectrometry (MS) detector, is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC method is essential for quality control, impurity profiling, and quantitative analysis. nih.gov

A typical GC-MS method development involves several key steps:

Sample Preparation : This may involve derivatization to increase the volatility and thermal stability of the phenolic hydroxyl group, although direct analysis is often possible.

Column Selection : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for separating aromatic aldehydes based on their boiling points and interaction with the stationary phase.

Inlet and Temperature Programming : A split/splitless inlet is typically used. The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure efficient separation of the target analyte from other matrix components and impurities.

Detection : Mass spectrometry is the preferred detection method as it provides both quantitative data and structural information from the mass spectrum and fragmentation patterns, which aids in definitive identification. nih.gov

The table below outlines typical parameters for a GC-MS method suitable for analyzing benzaldehyde derivatives.

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | Provides good resolution for a wide range of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Inlet Mode | Splitless | Maximizes the amount of sample entering the column for trace analysis. |

| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min | Separates compounds based on boiling point. |

| Detector | Mass Spectrometer (MS) | Provides identification based on mass-to-charge ratio and fragmentation. |

| MS Source Temp. | 230 °C | Ionizes the molecules without excessive fragmentation. |

| MS Quad Temp. | 150 °C | Maintains ion beam focus. |

| Scan Range | 40-550 amu | Covers the expected mass range of the analyte and potential fragments. |

This table presents a generalized set of parameters that would serve as a starting point for method development for this compound, subject to optimization.

Coupled Techniques (e.g., LC-MS/MS) for Trace Analysis and Compound Profiling

For trace analysis and comprehensive compound profiling in complex matrices, coupled techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. This method offers superior selectivity and sensitivity compared to HPLC-UV or GC-MS alone. The importance of highly selective LC-MS/MS analysis is critical for accurately quantifying analytes and their metabolites, as it can separate them from other compounds with similar masses and fragmentation patterns, thus preventing overestimation. rjptonline.org

In LC-MS/MS, the HPLC system first separates the compounds in the mixture. The eluent is then directed to the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion (the ionized molecule of interest, in this case, this compound). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in the presence of co-eluting interferences. researchgate.net

Most phenolic compounds are typically detected in the negative ion mode, which records hydrogen adducts of the molecules [-H]. taylorandfrancis.com An LC-MS/MS method for a related compound, 4-hydroxy-2(E)-nonenal, involves a gradient separation on the HPLC followed by detection using the mass spectrometer. researchgate.net A similar approach would be effective for this compound, enabling its use in complex studies such as metabolomics or environmental monitoring.

Validation Protocols for Analytical Method Development in Research

Method validation is a mandatory process in analytical chemistry to ensure that a chosen method is reliable, reproducible, and suitable for its intended purpose. nih.govnih.gov International guidelines, such as those from the International Union of Pure and Applied Chemistry (IUPAC) and the Food and Drug Administration (FDA), provide a framework for single-laboratory validation. researchgate.netwhiterose.ac.uk This is crucial before a method can be used for routine quality control or in costly collaborative trials. researchgate.net

Validation protocols assess several key performance characteristics to demonstrate a method's suitability. whiterose.ac.ukplos.org A validated method for related benzaldehyde derivatives, for example, demonstrated linearity, precision, and accuracy within acceptable limits. researchgate.net

The core parameters evaluated during method validation are summarized in the table below.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. plos.org | Peak purity analysis; no interfering peaks at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies. plos.org | Recovery of 98-102% is often desired; ranges like 94.6% to 107.2% can be acceptable. longdom.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). nih.gov | Relative Standard Deviation (%RSD) ≤ 2%. longdom.orgnih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. longdom.org | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. longdom.org | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. longdom.org | %RSD of results should remain low (<2%) when parameters like flow rate or temperature are slightly varied. longdom.org |

This table is based on general principles outlined in analytical validation guidelines. longdom.orgresearchgate.netwhiterose.ac.ukplos.org

Structure-Property Relationship (SPR) Studies for Directed Analog Design

Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. These studies involve systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the impact of these changes on its properties or biological activity. The goal is to design new analogs with enhanced potency, selectivity, or improved physicochemical characteristics. whiterose.ac.uk

For benzaldehyde derivatives, SPR studies have revealed key structural features that govern their activity. For instance, the aldehyde group itself is often necessary for inhibitory activity against certain enzymes. nih.gov The nature and position of substituents on the phenyl ring also play a critical role. In one study on benzaldehyde derivatives as tyrosinase inhibitors, it was found that a terminal methoxy group at the C4 position contributed to inhibitory activity. nih.gov Another study on 4-(diethylamino)benzaldehyde (B91989) analogs as aldehyde dehydrogenase (ALDH) inhibitors showed that modifying the group at the para position from a simple diethylamine (B46881) to a constrained heterocycle like piperidine (B6355638) significantly increased the inhibitory effect. whiterose.ac.uk

A hypothetical SPR study for this compound might involve synthesizing analogs with modifications at key positions and assessing their impact on a specific biological target.

| Base Structure | Modification | Rationale | Expected Outcome |

| This compound | Replace isopropoxy with methoxy (Vanillin) | Evaluate the effect of the bulkiness of the alkoxy group. | May alter binding affinity or solubility. |

| This compound | Replace isopropoxy with ethoxy | Incremental change in alkyl chain length. | Modulate lipophilicity and target interaction. |

| This compound | Replace aldehyde with a carboxyl group | The aldehyde group is often reactive; replacing it can change the mode of action. nih.gov | May lose activity if the aldehyde is essential for interaction, or gain new activity. |

| This compound | Add a substituent at the C5 position | Explore additional binding pockets in the target protein. | Could enhance potency or selectivity. |

This table presents a hypothetical design for an SPR study to optimize the properties of this compound.

Integration into Multidisciplinary Research Platforms (e.g., Chemoinformatics, Chemical Biology)

The study of this compound and its analogs is significantly enhanced by its integration into multidisciplinary platforms like chemoinformatics and chemical biology.

Chemoinformatics utilizes computational methods to analyze chemical and biological data. For phenolic compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict their antioxidant activity or other biological effects based on calculated molecular descriptors. nih.gov For this compound, chemoinformatic tools can be used for:

Virtual Screening: Docking simulations can predict the binding affinity of a library of its analogs against a specific protein target, such as an enzyme or receptor. This was done for vanillin derivatives to predict their anti-thrombotic activity against the P2Y12 receptor. rjptonline.org

QSAR Modeling: By correlating structural features (descriptors) with observed activity for a series of analogs, a predictive model can be built to guide the design of new, more potent compounds. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable drug-like properties for synthesis.

Chemical Biology uses chemical tools to study and manipulate biological systems. This compound or its optimized derivatives can serve as "chemical probes" to investigate cellular pathways. For example, vanillin and its analogs have been shown to inhibit the NF-κB signaling pathway, which is a hallmark of inflammation and various cancers. nih.govmdpi.com By designing specific analogs, researchers can probe the function of proteins within this pathway. Studies have also shown that vanillin can inhibit translation in yeast by inducing the formation of messenger ribonucleoprotein (mRNP) granules, providing a tool to study the regulation of protein synthesis. plos.org

Future Trajectories for Translational Research on this compound-Based Compounds

Translational research aims to "translate" findings from fundamental research into practical applications. The future for compounds based on this compound is promising and will likely follow several key trajectories:

Development as Therapeutic Agents: Building on SPR and chemoinformatic studies, future research will focus on optimizing analogs for specific diseases. Vanillin derivatives have already shown potential as anti-cancer, anti-inflammatory, and anti-thrombotic agents. rjptonline.orgnih.govmdpi.com The next steps involve rigorous preclinical testing of lead compounds in animal models to validate their efficacy and safety.

Biotechnological Production: As demand for natural and sustainably sourced chemicals grows, biotechnological production routes are becoming increasingly important. Research into the microbial conversion of substrates like ferulic acid to produce vanillin is well-established. nih.gov Similar biosynthetic pathways, potentially using engineered enzymes like feruloyl-CoA hydratase/lyase (FCHL), could be developed for the sustainable production of this compound and its derivatives. nih.gov

Advanced Materials and Functional Foods: The antioxidant properties of phenolic aldehydes make them candidates for use as functional ingredients in foods to prevent oxidative deterioration. nih.gov Furthermore, their biological activities could be leveraged in the development of nutraceuticals or "functional foods" designed to provide health benefits beyond basic nutrition.

Refined Analytical Standards: As these compounds move towards clinical or commercial use, the development of fully validated, high-throughput analytical methods will be crucial for quality control and regulatory compliance. This ensures consistency, purity, and proper characterization of the final products. nih.gov

The journey from a single chemical compound to a valuable product is a multidisciplinary effort. For this compound, the path forward lies at the intersection of synthetic chemistry, analytical science, computational modeling, and biological validation, with the ultimate goal of translating its unique properties into tangible benefits.

Q & A

Basic Questions

Q. What are common synthetic routes for 4-Hydroxy-3-isopropoxybenzaldehyde, and how can reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via alkoxy-substitution reactions on phenolic aldehydes. For example, reacting 4-hydroxy-3-methoxybenzaldehyde with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF). Purity is highly dependent on stoichiometric ratios, reaction time, and temperature. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (~9.8 ppm), isopropoxy group (split signals at ~1.2–1.4 ppm for CH₃ and ~4.5–4.7 ppm for OCH), and hydroxyl proton (broad signal ~5.5 ppm) .

- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹), O-H stretch (~3200 cm⁻¹), and C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 194.1 (C₁₀H₁₂O₃) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : It is freely soluble in ethanol, DMSO, and acetone but has limited solubility in water (≤1 mg/mL at 25°C). Stability tests show degradation under prolonged UV exposure; store in amber vials at –20°C with desiccants to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?

- Methodological Answer :

- Key Variables : Reaction temperature (80–120°C), molar ratio of isopropyl bromide to phenolic precursor (1:1 to 1:2), and catalyst loading (5–15% K₂CO₃).

- Output Analysis : Use response surface methodology (RSM) to model interactions. Higher yields (>75%) are achieved at 100°C with a 1:1.5 molar ratio and 10% catalyst .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from purity variations or assay protocols. Validate purity via HPLC (>98%) and replicate assays under standardized conditions (e.g., cell line viability tests with triplicate measurements). Cross-reference with structurally similar compounds (e.g., 3-ethoxy-4-isobutoxybenzaldehyde) to contextualize results .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in drug discovery?

- Methodological Answer :

- Substituent Modifications : Replace the isopropoxy group with cyclopropylmethoxy or ethoxy groups to assess steric/electronic effects .

- Computational Tools : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2). Validate predictions with in vitro enzyme inhibition assays .

Q. How to address conflicting spectral data (e.g., NMR shifts) across literature sources?

- Methodological Answer :

- Cross-Validation : Compare experimental data with authoritative databases (NIST Chemistry WebBook, PubChem).

- Solvent Effects : Note that NMR shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃). For example, hydroxyl protons are deshielded in DMSO-d₆ .

Key Notes

- Advanced Synthesis : AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio) can propose novel pathways for derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products